molecular formula C21H26FNO B13051952 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

Katalognummer: B13051952
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: RDNHNYSGWSGOCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound that features a fluorinated phenol group, a cyclobutylmethyl group, and a phenethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as cyclobutylmethylamine and phenethylamine, followed by their coupling with a fluorinated phenol derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a ligand for G protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. The exact pathways and targets depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
  • 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol

Uniqueness

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenol group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C21H26FNO

Molekulargewicht

327.4 g/mol

IUPAC-Name

3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol

InChI

InChI=1S/C21H26FNO/c22-21-19(10-5-11-20(21)24)13-15-23(16-18-8-4-9-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,10-11,18,24H,4,8-9,12-16H2

InChI-Schlüssel

RDNHNYSGWSGOCV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.